methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate
CAS No.: 134224-62-7
Cat. No.: VC6397140
Molecular Formula: C8H9F3O3
Molecular Weight: 210.152
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134224-62-7 |
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Molecular Formula | C8H9F3O3 |
Molecular Weight | 210.152 |
IUPAC Name | methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate |
Standard InChI | InChI=1S/C8H9F3O3/c1-13-6(12)7(8(9,10)11)4-2-3-5-14-7/h2-3H,4-5H2,1H3 |
Standard InChI Key | PWRVOHRDESZIIS-UHFFFAOYSA-N |
SMILES | COC(=O)C1(CC=CCO1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate belongs to the class of 3,6-dihydro-2H-pyran derivatives. Its molecular formula is C₈H₉F₃O₃, with a molecular weight of 210.152 g/mol. The structure features a six-membered dihydropyran ring with a trifluoromethyl (-CF₃) group at the 2-position and a methyl ester (-COOCH₃) substituent at the same carbon (Figure 1).
Structural Features
The dihydropyran ring adopts a half-chair conformation, with the trifluoromethyl and ester groups in axial positions. This configuration introduces steric strain, influencing reactivity . The trifluoromethyl group enhances electronegativity and metabolic stability, while the ester moiety provides a handle for further derivatization.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉F₃O₃ | |
Molecular Weight | 210.152 g/mol | |
IUPAC Name | Methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate | |
SMILES | COC(=O)C1(CC=CCO1)C(F)(F)F | |
InChI Key | PWRVOHRDESZIIS-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via trifluoromethylation of pyran precursors. A typical protocol involves:
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Reacting 3,6-dihydro-2H-pyran-2-carboxylate with trifluoromethyl iodide (CF₃I) in the presence of potassium carbonate (K₂CO₃) under reflux conditions.
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Purification via column chromatography or recrystallization to achieve >95% purity.
Industrial Methods
Continuous flow reactors are employed for large-scale production to enhance yield and safety. For example, a microreactor system with residence times <10 minutes achieves 85% conversion by optimizing temperature (80–100°C) and stoichiometric ratios.
Reaction Mechanism
The trifluoromethylation proceeds via a radical pathway, initiated by K₂CO₃-mediated cleavage of CF₃I. The trifluoromethyl radical adds to the pyran ring, followed by esterification .
Reactivity and Functionalization
The compound’s reactivity is dominated by two electrophilic centers: the α-carbon of the ester and the β-position of the dihydropyran ring .
Nucleophilic Additions
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Michael Addition: The enone system undergoes conjugate addition with amines or thiols. For example, benzyl mercaptan adds to the β-position, yielding thioether derivatives (Scheme 1) .
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Ring-Opening Reactions: Treatment with nucleophiles like water or alcohols opens the dihydropyran ring, producing linear trifluoromethylated ketones .
Cycloadditions
The dihydropyran participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride, forming bicyclic adducts .
Applications in Medicinal Chemistry
mTOR Inhibitors
Replacement of morpholine with 3,6-dihydro-2H-pyran in pyrazolopyrimidine-based inhibitors yielded compounds with nanomolar potency against mTOR and >100-fold selectivity over PI3K . The trifluoromethyl group improves metabolic stability and binding affinity .
Adenosine Receptor Agonists
Structural analogs act as A₂A receptor agonists, showing potential in treating Parkinson’s disease. The ester group enables prodrug strategies for enhanced bioavailability.
Future Directions
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Green Synthesis: Developing catalytic asymmetric trifluoromethylation to access enantiopure derivatives.
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Drug Delivery: Leveraging the ester moiety for nanoparticle-based delivery systems.
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